molecular formula C15H21N3O2 B13786480 Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- CAS No. 65059-83-8

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-

Katalognummer: B13786480
CAS-Nummer: 65059-83-8
Molekulargewicht: 275.35 g/mol
InChI-Schlüssel: CCLQOFGQFQXZOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- is a chemical compound with a complex structure that includes an acetamide group, a cyanoethyl group, and a hydroxybutyl group attached to a phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase often contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being conducted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65059-83-8

Molekularformel

C15H21N3O2

Molekulargewicht

275.35 g/mol

IUPAC-Name

N-[3-[2-cyanoethyl(2-hydroxybutyl)amino]phenyl]acetamide

InChI

InChI=1S/C15H21N3O2/c1-3-15(20)11-18(9-5-8-16)14-7-4-6-13(10-14)17-12(2)19/h4,6-7,10,15,20H,3,5,9,11H2,1-2H3,(H,17,19)

InChI-Schlüssel

CCLQOFGQFQXZOF-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN(CCC#N)C1=CC=CC(=C1)NC(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.